![molecular formula C14H28N2O4 B5235134 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine, also known as EDDE, is a chemical compound that has been widely used in scientific research. EDDE is a cyclic diamine that contains two morpholine rings and two ethylene oxide chains. It is a white crystalline powder that is soluble in water and organic solvents. EDDE has been found to have a wide range of applications in the field of biochemistry and pharmacology.
科学的研究の応用
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine has been used in a variety of scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a useful compound for studying infectious diseases. This compound has also been used as a chelating agent in metal ion binding studies. Additionally, this compound has been used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
作用機序
The mechanism of action of 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine is not well understood. However, it is believed that this compound works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound may bind to metal ions in the body, preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have antioxidant properties, which may help protect cells from oxidative damage. In animal studies, this compound has been found to have low toxicity and does not appear to have any significant adverse effects on the body.
実験室実験の利点と制限
One of the main advantages of using 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying infectious diseases caused by a variety of microorganisms. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results and design follow-up studies.
将来の方向性
There are several future directions for research on 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Researchers are also interested in exploring the potential of this compound as a chelating agent for the treatment of metal ion toxicity. Additionally, there is ongoing research into the mechanism of action of this compound, which may lead to new insights into its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has a wide range of scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, as well as antioxidant activity. This compound is relatively easy to synthesize and can be produced in large quantities. However, its mechanism of action is not well understood, which is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of new antimicrobial agents and the exploration of its potential as a chelating agent.
合成法
4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine can be synthesized by reacting ethylene oxide with morpholine in the presence of a catalyst. The reaction produces a mixture of mono- and di-ethylene morpholines, which can be separated by fractional distillation. The di-ethylene morpholine can then be further reacted with ethylene oxide to produce this compound. The synthesis of this compound is a relatively simple process, and the compound can be produced in large quantities.
特性
IUPAC Name |
4-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-7-17-8-2-15(1)5-11-19-13-14-20-12-6-16-3-9-18-10-4-16/h1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCLUNIRKATPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139989-50-7 |
Source


|
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-(4-morpholinyl)ethyl]-ω-[2-(4-morpholinyl)ethoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(4-morpholinyl)ethyl]-ω-[2-(4-morpholinyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139989-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
288.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

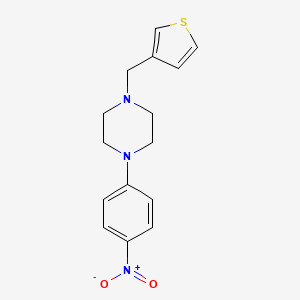
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
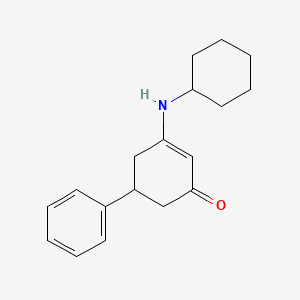
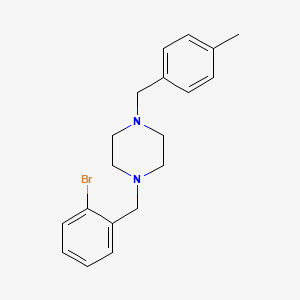
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
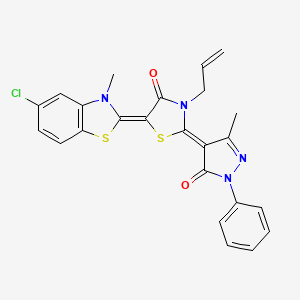
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)
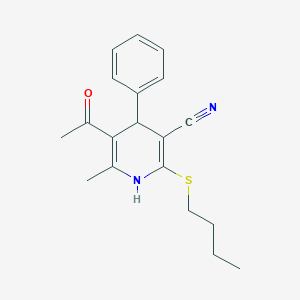
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)